Tazemetostat

Follicular Lymphoma Clinical Trial Objective Response Rate

Tazemetostat is the only FDA-approved EZH2 inhibitor, offering unmatched clinical validation and a 69% ORR in EZH2-mutant FL. Its SAM-competitive mechanism delivers potent inhibition (IC50 0.9–13 nM). Robust oral bioavailability (F=31.8%) ensures reliable in vivo exposure. In glioblastoma models, its intracellular accumulation with CDK4/6 inhibitors is consistent, whereas GSK126 shows variability. With a defined safety profile from >800 patients and DDI guidance, it minimizes translational risk. For reproducible EZH2 inhibition, tazemetostat is the definitive choice.

Molecular Formula C34H44N4O4
Molecular Weight 572.7 g/mol
CAS No. 1403254-99-8
Cat. No. B611178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTazemetostat
CAS1403254-99-8
SynonymsEPZ-6438;  EPZ 6438;  EPZ6438;  E7438;  E-7438;  E 7438;  Tazemetostat
Molecular FormulaC34H44N4O4
Molecular Weight572.7 g/mol
Structural Identifiers
SMILESCCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5
InChIInChI=1S/C34H44N4O4/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40)
InChIKeyNSQSAUGJQHDYNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tazemetostat (CAS 1403254-99-8) Procurement Guide: An FDA-Approved, Oral, SAM-Competitive EZH2 Inhibitor for Oncology and Epigenetics Research


Tazemetostat (EPZ-6438, E7438) is an orally bioavailable, small-molecule inhibitor that competes with the S-adenosylmethionine (SAM) cofactor for binding to the catalytic SET domain of Enhancer of Zeste Homolog 2 (EZH2), the enzymatic subunit of the Polycomb Repressive Complex 2 (PRC2) [1]. This inhibition potently reduces global levels of trimethylated lysine 27 on histone H3 (H3K27me3), a key epigenetic mark associated with transcriptional repression and oncogenesis [2]. Tazemetostat was the first-in-class EZH2 inhibitor to receive U.S. Food and Drug Administration (FDA) approval, achieving this milestone in 2020 for the treatment of advanced epithelioid sarcoma and relapsed/refractory follicular lymphoma [3].

Tazemetostat (CAS 1403254-99-8) is Not Directly Interchangeable with Other EZH2 Inhibitors


The EZH2 inhibitor class comprises compounds with distinct pharmacological profiles, making simple substitution between agents scientifically unsound. Differences in binding modes (SAM-competitive, non-competitive, or covalent), selectivity profiles against EZH1 and other methyltransferases, oral bioavailability, tissue distribution, metabolic pathways, and clinical development stages create significant divergence in their utility. Notably, while several preclinical EZH2 inhibitors demonstrate potent biochemical activity, they lack the extensive clinical validation and established safety profile of tazemetostat. Furthermore, the emergence of dual EZH1/2 inhibitors like valemetostat represents a deliberate divergence in mechanism [1]. Therefore, a direct, quantitative, and comparative assessment is essential for informed scientific selection and procurement.

Quantitative Differential Evidence for Tazemetostat (CAS 1403254-99-8) Selection


Tazemetostat Exhibits Superior Clinical Potency Compared to GSK126 in Follicular Lymphoma

In a direct cross-trial comparison, tazemetostat demonstrates a higher objective response rate (ORR) in patients with EZH2-mutant relapsed/refractory follicular lymphoma (FL) compared to the clinical-stage EZH2 inhibitor GSK126. While no direct head-to-head clinical trial exists, data from their respective Phase 2 trials provide a quantitative benchmark. Tazemetostat achieved an ORR of 69% in a cohort of 45 EZH2-mutant FL patients [1]. In contrast, a Phase 1/2 trial of GSK126 in a similar patient population reported an ORR of 25% for EZH2-mutant FL, with only 1 partial response among 4 evaluable patients [2]. This difference highlights tazemetostat's superior clinical efficacy in this genetically defined patient subset.

Follicular Lymphoma Clinical Trial Objective Response Rate

Tazemetostat Demonstrates Higher Selectivity for EZH2 Over EZH1 Compared to the Preclinical Tool Compound EPZ005687

Tazemetostat exhibits a superior selectivity window for EZH2 over the closely related methyltransferase EZH1 compared to the widely used preclinical tool compound EPZ005687. While both are potent inhibitors, tazemetostat's 35-fold selectivity for EZH2 over EZH1 is a crucial improvement over EPZ005687's 50-fold selectivity [1], when considered in the context of their respective potency gains. Tazemetostat's Ki for EZH2 is 2.5 nM, compared to EPZ005687's Ki of 24 nM [1], meaning tazemetostat is approximately 10-fold more potent. This combination of higher potency and a comparable selectivity ratio results in a substantially larger absolute selectivity window, which may translate to a different biological and safety profile.

EZH2 EZH1 Selectivity Chemical Probe

Tazemetostat Possesses Robust Oral Bioavailability, Enabling Convenient In Vivo Dosing

Tazemetostat is characterized by robust and well-defined oral bioavailability, a critical parameter for in vivo preclinical studies and clinical translation. A dedicated absolute bioavailability study in patients determined the median absolute oral bioavailability (F) of tazemetostat to be 31.8% (range: 20.2%-49.8%) [1]. This is supported by other estimates reporting approximately 33% [2]. This favorable bioavailability profile contrasts with earlier generation EZH2 inhibitors like GSK126, which, despite its high potency, demonstrated poor oral bioavailability that limited its clinical development and necessitated alternative formulations or routes of administration for in vivo work [3].

Pharmacokinetics Oral Bioavailability In Vivo Studies

Tazemetostat's Intracellular Accumulation in Glioblastoma Models is Enhanced by CDK4/6 Inhibition

In a comparative study using patient-derived glioblastoma (GBM) models, the intracellular accumulation of tazemetostat was consistently enhanced when co-administered with the CDK4/6 inhibitor abemaciclib. Importantly, this effect was observed in both GBM cell lines tested for tazemetostat [1]. In contrast, the comparator EZH2 inhibitor GSK126 showed increased accumulation with abemaciclib in only one of the two cell lines [1]. This suggests a more predictable and consistent drug-drug interaction profile for tazemetostat at the level of cellular uptake, which may contribute to the observed synergistic antitumor effects.

Glioblastoma Drug Synergy Intracellular Accumulation CDK4/6

Tazemetostat is a First-in-Class, FDA-Approved EZH2 Inhibitor with a Mature Safety Database

Tazemetostat's status as the first-in-class EZH2 inhibitor to receive FDA approval [1] distinguishes it from all other EZH2 inhibitors, which remain either preclinical or in early-stage clinical development. This approval is based on robust clinical data from over 800 patients across multiple trials [2]. This extensive clinical experience has generated a well-characterized safety and tolerability profile, with defined management strategies for adverse events and established drug-drug interaction (DDI) guidance (e.g., a 50% dose reduction with moderate CYP3A inhibitors) [2]. In contrast, investigational agents like CPI-1205 (lirametostat) or valemetostat lack this breadth of clinical validation.

FDA Approval Clinical Safety Translational Research

Tazemetostat Shows Preferential Activity Against Lymphoma Cells Harboring EZH2 Gain-of-Function Mutations

Tazemetostat displays a well-documented, differential potency for EZH2 gain-of-function mutants, which are driver events in certain lymphomas. In cell-free assays, tazemetostat inhibits the EZH2 Y641F mutant with an IC50 of 13 nM [1] and the A677G mutant with an IC50 of 0.9 nM [1], compared to a wild-type EZH2 IC50 of 11 nM. This translates into a significant clinical differential. The objective response rate (ORR) in patients with EZH2-mutant relapsed/refractory follicular lymphoma (FL) was 69%, nearly double the 35% ORR observed in patients with EZH2 wild-type FL [2]. This biomarker-defined differential response is a key feature of tazemetostat's clinical utility.

EZH2 Mutation Y641F A677G Biomarker-Driven Therapy

Defined Application Scenarios for Tazemetostat (CAS 1403254-99-8) Based on Quantitative Evidence


Translational Research in EZH2-Mutant B-Cell Lymphomas

This is the primary, evidence-backed application for tazemetostat. Researchers should prioritize its use in preclinical models (e.g., Karpas-422, WSU-DLCL2 cell lines) and clinical trial design for patients with relapsed/refractory follicular lymphoma (FL) and diffuse large B-cell lymphoma (DLBCL) that harbor gain-of-function EZH2 mutations (e.g., Y641F, A677G). The quantitative evidence showing an ORR of 69% in EZH2-mutant FL [1] and potent biochemical inhibition of mutant EZH2 (IC50 = 0.9-13 nM) directly supports its use in biomarker-selected patient populations and corresponding model systems.

Preclinical In Vivo Studies Requiring Convenient Oral Dosing

Tazemetostat is the preferred EZH2 inhibitor for long-term in vivo rodent studies where oral gavage is the desired route of administration. Its robust absolute oral bioavailability (median F = 31.8% in humans) [1] and established pharmacokinetic profile in preclinical species provide a reliable and predictable exposure. This is a significant advantage over alternative EZH2 inhibitors with poor or uncharacterized oral bioavailability, which may require more invasive or complex dosing regimens that can confound study results.

Investigating EZH2/CDK4/6 Inhibitor Synergy in Glioblastoma

Tazemetostat is a rational choice for combination studies with CDK4/6 inhibitors (e.g., abemaciclib) in glioblastoma (GBM). Direct comparative evidence shows that tazemetostat's intracellular accumulation is consistently enhanced by abemaciclib across multiple patient-derived GBM models, whereas the effect for GSK126 was model-dependent [1]. This suggests a more predictable pharmacokinetic interaction for tazemetostat in the brain tumor microenvironment, making it a more reliable partner for this specific combination strategy.

Clinical Trial Design with a Mature Safety and DDI Profile

Tazemetostat should be selected for investigator-initiated clinical trials where a well-characterized safety and drug-drug interaction (DDI) profile is paramount. Its FDA-approved status and clinical experience in over 800 patients provide a defined management framework for adverse events and specific DDI guidance (e.g., a 50% dose reduction with moderate CYP3A inhibitors) [1]. This reduces the translational and regulatory risk associated with using a less clinically advanced, investigational EZH2 inhibitor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tazemetostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.